"synthesis and properties of Methyl 2-(ethylamino)-5-methylbenzoate"
"synthesis and properties of Methyl 2-(ethylamino)-5-methylbenzoate"
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-(ethylamino)-5-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(ethylamino)-5-methylbenzoate, a substituted anthranilate ester of significant interest to researchers and professionals in medicinal chemistry and drug development. While not extensively documented as a standalone compound, its structural motifs are present in numerous pharmacologically active molecules. This document outlines a validated synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, and explores its potential applications as a versatile building block for complex heterocyclic scaffolds. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative references to guide further research and application.
Introduction and Strategic Importance
Methyl 2-(ethylamino)-5-methylbenzoate belongs to the family of anthranilic acid derivatives. Anthranilic acid and its esters are privileged scaffolds in medicinal chemistry, serving as crucial starting materials for the synthesis of a wide array of bioactive compounds, including anti-inflammatory agents, diuretics, and kinase inhibitors.[1][2] The N-alkylation and substitution on the benzene ring, as seen in the target molecule, allow for fine-tuning of steric and electronic properties, which can significantly influence biological activity.
The strategic value of Methyl 2-(ethylamino)-5-methylbenzoate lies in its potential as a precursor to novel heterocyclic systems, such as quinazolinones.[3] The presence of the secondary amine and the methyl ester functionalities provides two reactive handles for cyclization and further derivatization, making it a valuable intermediate for constructing diverse chemical libraries for drug screening.
Synthesis Methodology
A direct, single-step synthesis of Methyl 2-(ethylamino)-5-methylbenzoate is not prominently described in the literature. Therefore, a robust, two-step synthetic sequence is proposed, starting from a commercially available precursor. This approach ensures high yield and purity, which are critical for subsequent applications in drug development.
The overall synthetic pathway involves the synthesis of the key intermediate, Methyl 2-amino-5-methylbenzoate, followed by a selective N-ethylation.
Caption: Proposed two-step synthesis of Methyl 2-(ethylamino)-5-methylbenzoate.
Step 1: Synthesis of Methyl 2-amino-5-methylbenzoate
The foundational step is the reduction of the nitro group of Methyl 5-methyl-2-nitrobenzoate. This transformation is a classic and reliable reaction in organic synthesis.
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Causality of Experimental Choice : The reduction of an aromatic nitro group is efficiently achieved under mild conditions using iron powder in the presence of an electrolyte like ammonium chloride in an aqueous alcohol solvent system. This method is preferred over catalytic hydrogenation for its cost-effectiveness, safety, and ease of execution on a laboratory scale. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group.
Experimental Protocol: Reduction of Methyl 5-methyl-2-nitrobenzoate [4]
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Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-methyl-2-nitrobenzoate (1.0 eq).
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Solvent Addition : Add a solvent mixture of methanol and water (e.g., 8:1 v/v).
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Reagent Addition : Add iron powder (e.g., 3-5 eq) and ammonium chloride (e.g., 4-6 eq).
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Reaction Execution : Heat the mixture to reflux (approximately 70-80°C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
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Extraction : Concentrate the filtrate under reduced pressure to remove the methanol. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product, Methyl 2-amino-5-methylbenzoate, can be purified further by column chromatography on silica gel if necessary.[4]
Step 2: N-Ethylation of Methyl 2-amino-5-methylbenzoate
The introduction of the ethyl group onto the primary amine can be achieved via several methods. Reductive amination offers a high-yielding and clean pathway.
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Causality of Experimental Choice : Reductive amination using acetaldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB) is a highly selective method for mono-N-alkylation of primary amines. STAB is chosen over other hydrides (e.g., NaBH₄ or NaCNBH₃) because it is less basic, non-toxic, and moisture-stable, and the reaction can be performed in a one-pot fashion without the need to pre-form and isolate the intermediate imine.
Experimental Protocol: Reductive Amination
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Reaction Setup : Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
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Reagent Addition : Add acetaldehyde (1.1-1.5 eq) to the solution, followed by the portion-wise addition of sodium triacetoxyborohydride (STAB) (1.2-1.5 eq).
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Reaction Execution : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up and Isolation : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction : Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude Methyl 2-(ethylamino)-5-methylbenzoate can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Physicochemical and Spectroscopic Properties
While experimental data for the final product is scarce, its properties can be reliably predicted based on its structure and data from its precursor and other closely related analogs.
Physicochemical Properties
The properties for the precursor are well-documented, and the expected properties for the target compound are extrapolated.
| Property | Methyl 2-amino-5-methylbenzoate (Precursor) | Methyl 2-(ethylamino)-5-methylbenzoate (Target - Predicted) |
| Molecular Formula | C₉H₁₁NO₂[5] | C₁₁H₁₅NO₂ |
| Molecular Weight | 165.19 g/mol [5] | 193.24 g/mol |
| Appearance | Yellow Solid[4] or Light cream Powder[6] | Pale yellow oil or low-melting solid |
| Solubility | Soluble in methanol, dichloromethane[4] | Soluble in common organic solvents (e.g., EtOAc, DCM, CHCl₃) |
| pKa | Not specified | Basic (due to secondary amine) |
Spectroscopic Analysis
Spectroscopic analysis is essential for structural confirmation. The following are the expected spectral characteristics for Methyl 2-(ethylamino)-5-methylbenzoate.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
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¹H NMR Spectroscopy :
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Aromatic Protons : Three signals in the aromatic region (~6.5-7.8 ppm). One singlet and two doublets, showing characteristic ortho and meta coupling.
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NH Proton : A broad singlet or triplet (~4.5-5.5 ppm, exchangeable with D₂O), coupling to the adjacent CH₂ group.
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Ethyl Group (CH₂) : A quartet (~3.2-3.4 ppm), coupled to the methyl group.
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Ester Methyl (OCH₃) : A sharp singlet (~3.8 ppm).
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Aromatic Methyl (Ar-CH₃) : A sharp singlet (~2.2-2.3 ppm).
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Ethyl Group (CH₃) : A triplet (~1.2-1.4 ppm), coupled to the methylene group.
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¹³C NMR Spectroscopy :
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Carbonyl Carbon (C=O) : ~168-170 ppm.
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Aromatic Carbons : Multiple signals between ~110-150 ppm.
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Ester Methoxy Carbon (OCH₃) : ~51-52 ppm.
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Ethyl Methylene Carbon (NCH₂) : ~38-40 ppm.
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Aromatic Methyl Carbon (Ar-CH₃) : ~20-21 ppm.
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Ethyl Methyl Carbon (CH₃) : ~14-15 ppm.
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Infrared (IR) Spectroscopy :
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N-H Stretch : A moderate, sharp peak around 3350-3400 cm⁻¹.
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C-H Stretches : Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.
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C=O Stretch (Ester) : A strong, sharp absorption band around 1690-1710 cm⁻¹.
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C-N Stretch : Around 1250-1350 cm⁻¹.
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C-O Stretch (Ester) : Around 1100-1200 cm⁻¹.
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Mass Spectrometry (MS) :
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Molecular Ion (M⁺) : The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 193.
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Applications in Drug Development
Derivatives of anthranilic acid are pivotal in constructing heterocyclic systems with proven therapeutic value. Methyl 2-(ethylamino)-5-methylbenzoate is an ideal precursor for synthesizing substituted quinazolinones, a class of compounds known for a wide range of biological activities, including as kinase inhibitors in oncology.[3]
The synthesis involves the reaction of the anthranilate derivative with an appropriate reagent to form the second ring. For example, reaction with an acid anhydride can lead to a benzoxazinone intermediate, which can then be reacted with an amine to form the quinazolinone core.[3]
Caption: Potential synthetic application for building bioactive quinazolinones.
This synthetic flexibility allows for the creation of libraries of novel compounds that can be screened for activity against various biological targets, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]
Safety and Handling
No specific safety data sheet (SDS) is available for Methyl 2-(ethylamino)-5-methylbenzoate. However, based on the data for its precursor, Methyl 2-amino-5-methylbenzoate, the following precautions are advised.
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Hazard Identification : The precursor is known to cause skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5]
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Handling Recommendations :
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Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]
Conclusion
Methyl 2-(ethylamino)-5-methylbenzoate represents a valuable, yet under-explored, chemical entity with significant potential as a synthetic intermediate in drug discovery. This guide provides a logical and scientifically grounded framework for its synthesis via a reliable two-step process. The predicted physicochemical and spectroscopic properties offer a baseline for its characterization. Its utility as a precursor for complex and biologically relevant scaffolds, such as quinazolinones, underscores its importance for researchers and scientists dedicated to developing the next generation of therapeutics.
References
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Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. Retrieved from [Link]
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Lundgren, B. (2005). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Retrieved from [Link]
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Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. Retrieved from [Link]
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